N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, an oxazole ring, and a cyclopropane sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps. One common route includes the formation of the oxazole ring followed by the attachment of the piperidine ring and the cyclopropane sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5-cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride: Shares the oxazole and cyclopropane sulfonamide groups but differs in the overall structure.
1-(5-Cyclopropyl-1,2-oxazol-3-yl)-3-methylurea: Contains the oxazole ring but has a different functional group attached.
Uniqueness
N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its combination of a piperidine ring, oxazole ring, and cyclopropane sulfonamide group.
Properties
Molecular Formula |
C15H23N3O3S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C15H23N3O3S/c19-22(20,14-3-4-14)17-12-5-7-18(8-6-12)10-13-9-15(21-16-13)11-1-2-11/h9,11-12,14,17H,1-8,10H2 |
InChI Key |
YXTFNVLJVYZDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCC(CC3)NS(=O)(=O)C4CC4 |
Origin of Product |
United States |
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